

Structure and molecular weight of 2-Bromo-6-methoxyaniline.

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Compound of Interest

Compound Name: 2-Bromo-6-methoxyaniline

Cat. No.: B1361550

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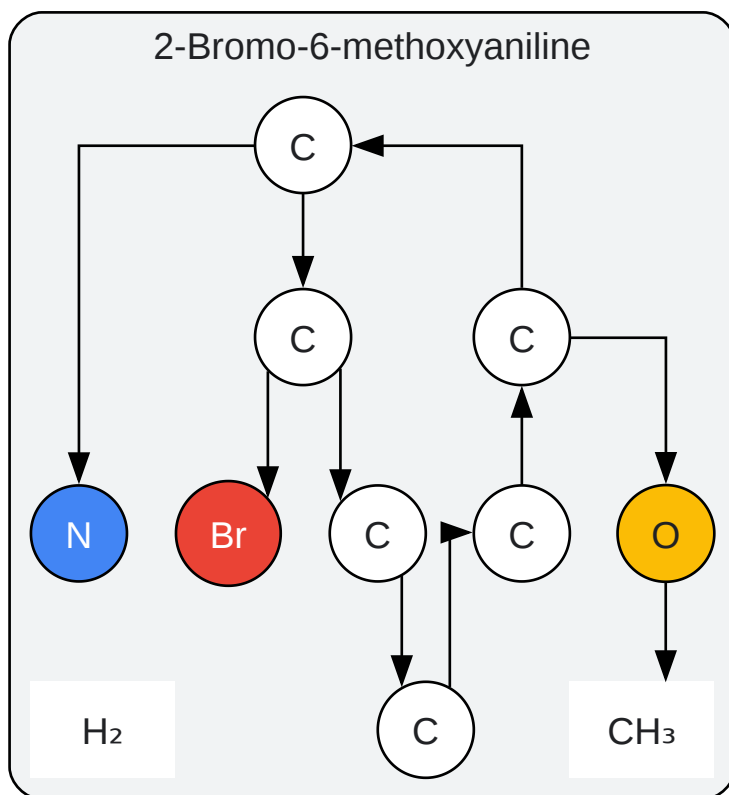
Technical Guide: 2-Bromo-6-methoxyaniline

Audience: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Analysis of the Structure, Properties, and Synthesis of **2-Bromo-6-methoxyaniline** (CAS: 5473-01-8)

This technical guide provides a comprehensive overview of **2-Bromo-6-methoxyaniline**, a key aromatic amine derivative utilized in various fields of chemical synthesis. The document details its chemical structure, physicochemical properties, and established experimental protocols for its preparation, serving as a vital resource for professionals in research and development.

Chemical Structure and Identification

2-Bromo-6-methoxyaniline is a substituted aniline featuring a bromine atom at position 2 and a methoxy group at position 6, relative to the primary amine.^[1] This specific arrangement of functional groups—an electron-withdrawing bromine atom and an electron-donating methoxy group—creates a unique electronic environment that influences its reactivity.^[1] It is widely used as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors.^{[1][2][3]}



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Caption: Chemical structure of **2-Bromo-6-methoxyaniline**.

Physicochemical and Computational Data

The key properties of **2-Bromo-6-methoxyaniline** have been determined through various analytical methods. These quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |
|--------------------------------|------------------------------------|---|
| CAS Number | 5473-01-8 | [1] [2] [4] [5] |
| Molecular Formula | C ₇ H ₈ BrNO | [1] [4] |
| Molecular Weight | 202.05 g/mol | [1] [4] [5] |
| IUPAC Name | 2-bromo-6-methoxyaniline | [1] [5] |
| Physical Form | Liquid | [2] |
| Boiling Point | 251.3°C at 760 mmHg | |
| Flash Point | 105.8°C | |
| SMILES | <chem>COC1=C(C(=CC=C1)Br)N</chem> | [1] [5] |
| InChI Key | UDCXBOHQMWRD�- UHFFFAOYSA-N | [1] [5] |
| Topological Polar Surface Area | 35.3 Å² | [5] |
| XLogP3-AA | 1.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [4] [5] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 200.97893 Da | [5] |

Experimental Protocols

A common and effective method for the preparation of **2-Bromo-6-methoxyaniline** involves the direct bromination of o-methoxyaniline.[\[6\]](#)

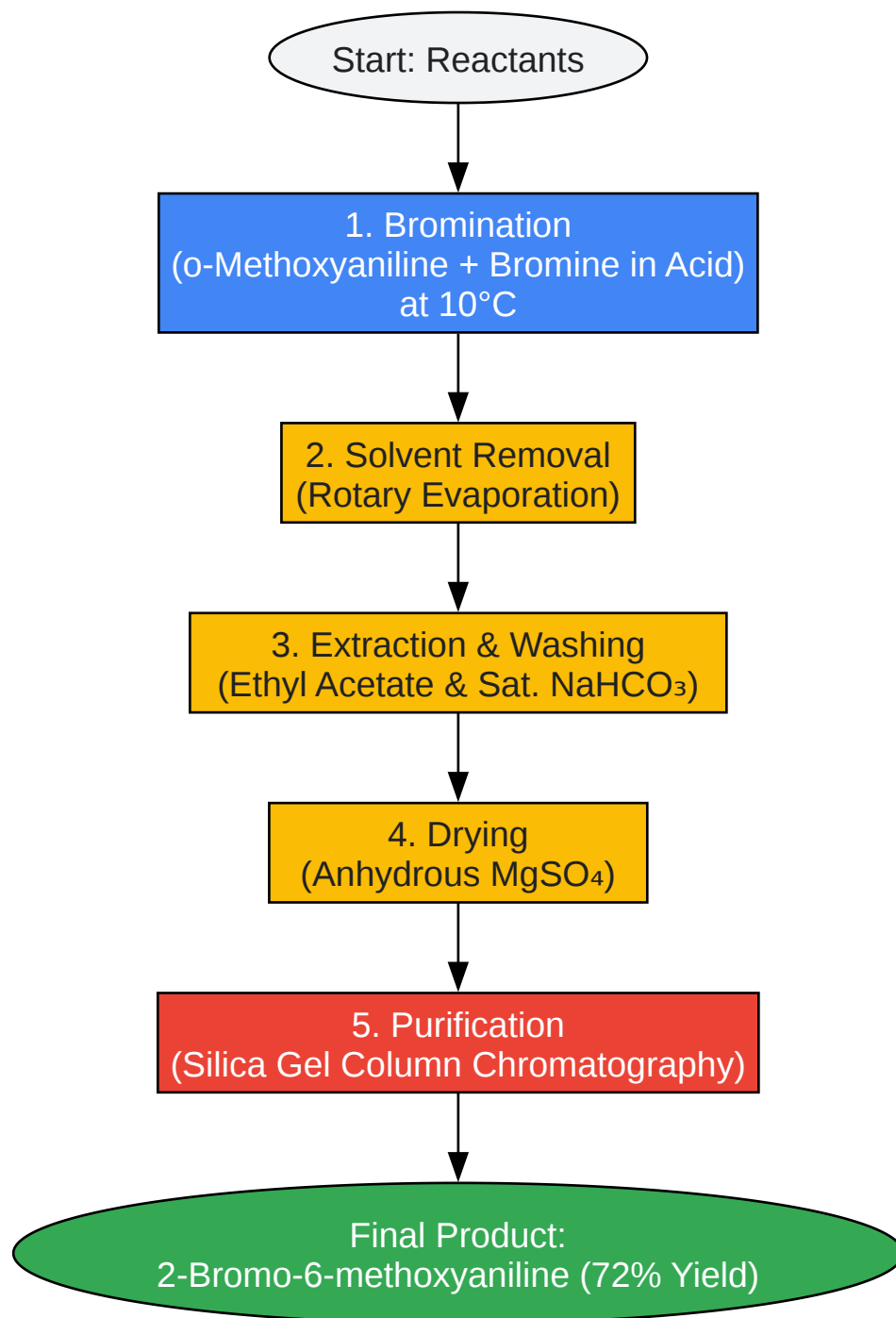
Materials and Reagents:

- o-Methoxyaniline (2.7 mL, 23.7 mmol)
- Bromine (1.22 mL, 23.7 mmol)

- Acetic Acid (10 mL)
- Hexadecanecarboxylic Acid (20 mL)
- Ethyl Acetate
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Silica Gel
- Dichloromethane
- Hexane

Procedure:

- A solution of o-methoxyaniline in hexadecanecarboxylic acid is prepared and cooled to 10°C.
[6]
- A solution of bromine in acetic acid is added dropwise to the cooled aniline solution over a period of 10 minutes, maintaining the temperature at 10°C.[6]
- The reaction mixture is stirred for an additional 10 minutes after the addition is complete.[6]
- The solvent is removed via rotary evaporation, and the resulting residue is dissolved in ethyl acetate.[6]
- The ethyl acetate solution is washed sequentially with a saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.[6]
- After filtration to remove the desiccant, the filtrate is concentrated by rotary evaporation.[6]
- The crude product is purified using fast column chromatography on silica gel. The eluent used is a 45% solution of dichloromethane in hexane.[6]
- This protocol yields 3.44 g of **2-Bromo-6-methoxyaniline**, corresponding to a 72% yield.[6]



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Caption: Workflow for the synthesis of **2-Bromo-6-methoxyaniline**.

While detailed acquisition parameters are proprietary to specific laboratories, standard spectroscopic data for **2-Bromo-6-methoxyaniline** are available from various chemical suppliers and databases. These include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for confirming the identity and purity of the synthesized compound.[7][8]

Applications in Research and Drug Development

2-Bromo-6-methoxyaniline is a valuable building block for synthesizing a range of complex organic molecules.[1] Its utility is particularly noted in the following areas:

- **Heterocyclic Chemistry:** It serves as a precursor for synthesizing heterocyclic compounds such as indoles and bromoindazole derivatives, which are investigated for their potential antitumor properties.[1]
- **Pharmaceutical Chemistry:** The compound's functional groups make it an important intermediate in the design of novel drug candidates, including potential anticonvulsant and anti-inflammatory agents.[1]
- **Material Science:** Research has demonstrated its use in creating photoluminescent materials with potential applications in the development of organic light-emitting diodes (OLEDs).[1]

Safety and Handling

According to safety data sheets, **2-Bromo-6-methoxyaniline** is classified as harmful. It is harmful if swallowed and causes skin irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and lab coats, should be worn when handling this compound.[9] All work should be conducted in a well-ventilated area or a chemical fume hood.[9]

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